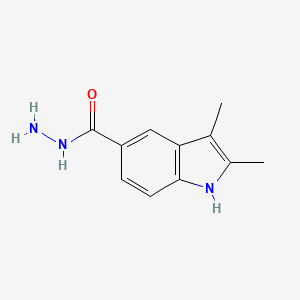
2,3-dimethyl-1H-indole-5-carbohydrazide
Overview
Description
2,3-dimethyl-1H-indole-5-carbohydrazide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensing Abilities
A study by Şenkuytu et al. (2019) explores the synthesis of a novel compound with carbohydrazide structure, showing selective recognition toward iron (Fe+3) and copper (Cu+2) ions. This compound is a dual chemosensor capable of detecting these specific ions, highlighting its potential in chemical sensing applications (Şenkuytu et al., 2019).
Antioxidant and Antimicrobial Properties
In another study, compounds encompassing indolylthienopyrimidines with carbohydrazide structure demonstrated promising antioxidant and antimicrobial activities. These compounds were synthesized and tested for their effectiveness against various microbial strains, showing their potential in medical and biochemical research (Saundane et al., 2012).
Biological Activities
Bingul et al. (2019) synthesized a range of novel carbohydrazide compounds, investigating their biological importance through different antioxidant assays and enzyme inhibition tests. The study found that these compounds exhibit promising antioxidant and anticholinesterase properties, suggesting potential applications in the development of therapeutic agents (Bingul et al., 2019).
Crystal Structure Analysis
El Kihel et al. (2015) conducted a study focusing on the crystal structure of a molecule derived from indole-2-carbohydrazide. Understanding the crystal structure of such compounds is vital for their application in various scientific fields, including material science and drug design (El Kihel et al., 2015).
Anti-inflammatory and Antiproliferative Activities
A study by Narayana et al. (2009) synthesized heterocycles from indole-2-carbohydrazide, examining their antimicrobial, anti-inflammatory, and antiproliferative activities. The results revealed that these compounds have potential therapeutic applications in treating inflammation and inhibiting cancer cell proliferation (Narayana et al., 2009).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways.
Result of Action
Some indole derivatives have shown anticancer properties against various cancer cell lines , suggesting that this compound might also have similar effects.
Biochemical Analysis
Biochemical Properties
2,3-dimethyl-1H-indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can lead to the modulation of protein degradation pathways, affecting cellular processes such as apoptosis and cell cycle regulation. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes in the enzyme. These changes can either enhance or inhibit the enzyme’s activity, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained inhibition of certain cellular pathways, resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The presence of this compound in certain subcellular locations can enhance its ability to modulate cellular processes and pathways .
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQSKNEZHGOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356718 | |
| Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-42-8 | |
| Record name | 2,3-dimethyl-1H-indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
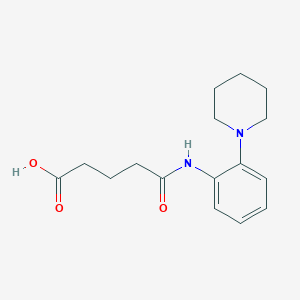
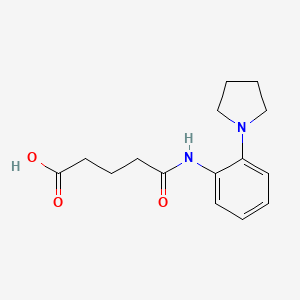
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
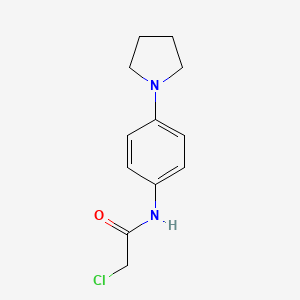

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)
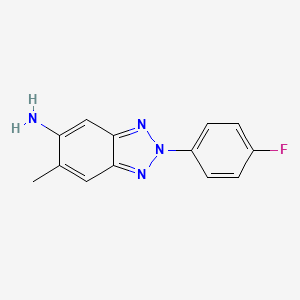
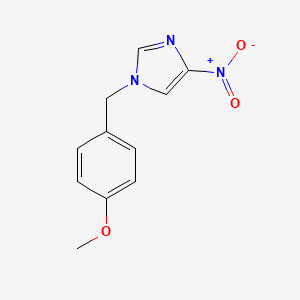

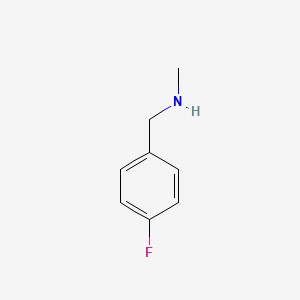
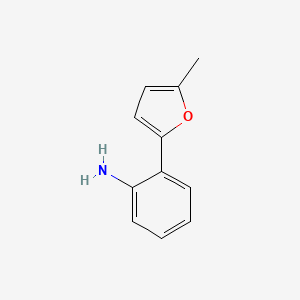
![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)
